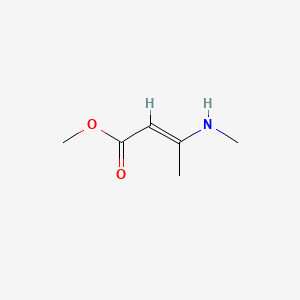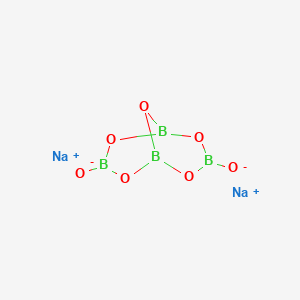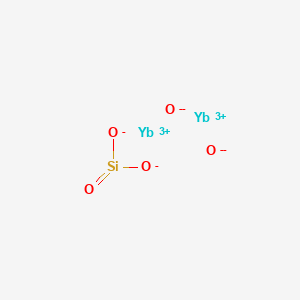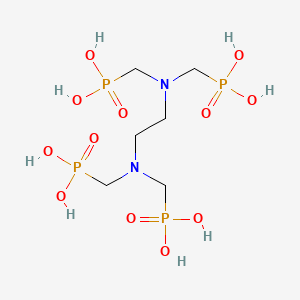
BERYLLIUMALUMINIUMALLOY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Berylliumaluminiumalloy is a unique alloy composed of 62% beryllium and 38% aluminum by weight, corresponding approximately to an empirical formula of Al₂Be . It was primarily used in the aerospace industry due to its high specific strength and stiffness . The alloy was reintroduced in the 1990s by Materion Beryllium & Composites under the trade name AlBeMet .
Preparation Methods
Berylliumaluminiumalloy can be prepared using both powder and ingot metallurgy techniques . The powder metallurgy approach involves inert gas atomization to produce prealloyed Al-Be particles, which are then consolidated and worked by methods such as cold isostatic pressing (CIP) and hot isostatic pressing (HIP) . The ingot metallurgy method involves casting the alloy from molten metal, followed by extrusion or rolling to achieve the desired shape and properties .
Chemical Reactions Analysis
Berylliumaluminiumalloy undergoes various chemical reactions, including oxidation and reduction . The addition of beryllium to aluminum alloys significantly reduces oxidation, forming a protective oxide layer that slows the diffusion of aluminum and magnesium, thereby reducing the oxidation rate . This protective effect is particularly beneficial in high-temperature environments .
Scientific Research Applications
Berylliumaluminiumalloy has numerous scientific research applications, particularly in the aerospace industry . Its high specific stiffness and low density make it ideal for use in advanced aerospace designs, including satellite components and structural parts for aircraft . The alloy is also used in precision investment castings for applications requiring high strength and stiffness, such as the RAH-66 Comanche helicopter and F-22 jet fighter .
Mechanism of Action
The mechanism by which berylliumaluminiumalloy exerts its effects is primarily through the formation of a uniform microstructure, where aluminum particles are distributed between beryllium dendrites . This microstructure combines the high modulus and low density characteristics of beryllium with the mechanical properties of aluminum, resulting in an alloy with exceptional strength and stiffness .
Comparison with Similar Compounds
Berylliumaluminiumalloy is unique compared to other aluminum-based alloys due to its high beryllium content . Similar compounds include aluminum-magnesium alloys and other aluminum-beryllium alloys with varying beryllium content . this compound stands out due to its superior specific stiffness and reduced oxidation rate .
Properties
CAS No. |
12770-50-2 |
|---|---|
Molecular Formula |
AlBe |
Molecular Weight |
35.993721 g/mol |
IUPAC Name |
aluminum;beryllium |
InChI |
InChI=1S/Al.Be |
InChI Key |
SOWHJXWFLFBSIK-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Al] |
Synonyms |
BERYLLIUMALUMINIUMALLOY |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














